molecular formula C17H11BrFNO B4854649 N-(4-bromo-2-fluorophenyl)-1-naphthamide

N-(4-bromo-2-fluorophenyl)-1-naphthamide

Cat. No. B4854649
M. Wt: 344.2 g/mol
InChI Key: UXISBWYLTSVJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-1-naphthamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BFA is a potent inhibitor of protein transport and has been used in various studies to understand the mechanism of action of different cellular processes.

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-1-naphthamide inhibits protein transport by binding to the ADP-ribosylation factor (ARF) protein, which is responsible for the formation of COPI-coated vesicles. N-(4-bromo-2-fluorophenyl)-1-naphthamide binding to ARF prevents the formation of COPI-coated vesicles, leading to the disruption of protein transport within the cell.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-1-naphthamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of pro-inflammatory cytokines. N-(4-bromo-2-fluorophenyl)-1-naphthamide has also been shown to affect the lipid metabolism of cells and alter the composition of lipid droplets.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-fluorophenyl)-1-naphthamide in lab experiments is its potency as an inhibitor of protein transport. N-(4-bromo-2-fluorophenyl)-1-naphthamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, N-(4-bromo-2-fluorophenyl)-1-naphthamide has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.

Future Directions

There are several future directions for the use of N-(4-bromo-2-fluorophenyl)-1-naphthamide in scientific research. One potential area of research is the development of N-(4-bromo-2-fluorophenyl)-1-naphthamide derivatives with improved properties, such as increased potency and reduced toxicity. Another potential area of research is the use of N-(4-bromo-2-fluorophenyl)-1-naphthamide in the treatment of various diseases, including cancer and viral infections. Additionally, N-(4-bromo-2-fluorophenyl)-1-naphthamide could be used to study the role of protein transport in different cellular processes and to identify potential targets for drug development.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-naphthamide has been extensively used in scientific research to study various cellular processes. It is primarily used as an inhibitor of protein transport and has been used to study the Golgi complex, endoplasmic reticulum, and lysosomal compartments. N-(4-bromo-2-fluorophenyl)-1-naphthamide has also been used to study the mechanism of action of different viruses, including the influenza virus and herpes simplex virus.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO/c18-12-8-9-16(15(19)10-12)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXISBWYLTSVJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)naphthalene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.